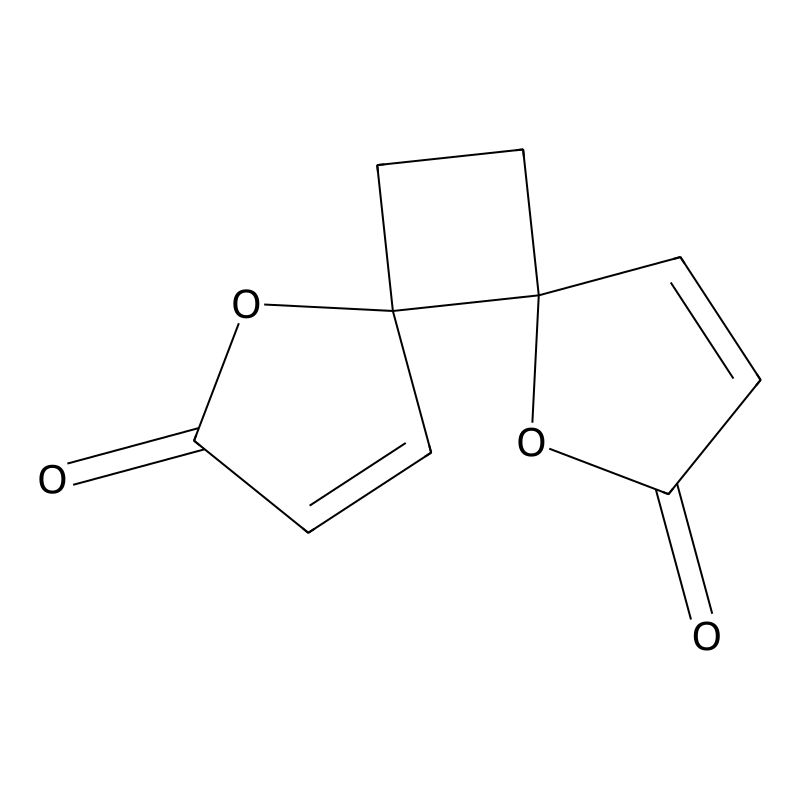Anemonin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Anemonin, also known as Pulsatilla saponin, is a naturally occurring compound found in various plants within the Ranunculaceae family, including the common buttercup (Ranunculus acris) and the windflower (Anemone coronaria) []. While anemonin possesses various biological activities, its application in scientific research is primarily focused on its potential:
Anti-inflammatory Effects
Studies suggest that anemonin exhibits anti-inflammatory properties. Research has shown its ability to:
- Suppress the production of inflammatory mediators: Anemonin has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which play a crucial role in inflammatory processes [].
- Modulate immune cell activity: Anemonin can modulate the activity of immune cells, such as macrophages, by influencing their migration and cytokine production, potentially contributing to its anti-inflammatory effects [].
Anemonin is a tri-spirocyclic dibutenolide, a natural compound predominantly found in plants of the buttercup family (Ranunculaceae), such as Ranunculus bulbosus, Ranunculus ficaria, and Clematis hirsutissima. It was first isolated in 1792 and is known to be a dimerization product of the toxin protoanemonin, which is released when plant tissues are damaged. This compound plays a significant role in the plant's defense mechanisms against herbivores and pathogens by exhibiting toxic properties upon ingestion .
The chemical structure of anemonin has been elucidated through X-ray crystallography, revealing a unique arrangement of its rings with a dihedral angle of 152° . Its formation from protoanemonin is believed to occur primarily through photochemical processes, where exposure to light enhances the yield of anemonin significantly .
The mechanism of action of anemonin is still under investigation. Studies suggest it might exert its effects through various pathways, including:
- Anti-inflammatory activity: Anemonin might target specific proteins involved in the inflammatory response, potentially offering benefits for conditions like ulcerative colitis.
- Antioxidant activity: Anemonin might scavenge free radicals, reducing oxidative stress in cells.
- Cytotoxic effects: Anemonin can be toxic to certain cells, which might be relevant for cancer research, but requires careful evaluation for safety.
Anemonin undergoes various chemical transformations, primarily involving its interactions with nucleophiles due to the presence of reactive carbonyl groups in its structure. The dimerization of protoanemonin to form anemonin can be influenced by environmental conditions, particularly light exposure. In aqueous media, anemonin can participate in reactions typical of butenolides, including nucleophilic additions and cycloadditions .
The stability and selectivity of anemonin's formation are attributed to the proposed diradical intermediates formed during its synthesis. These intermediates are stabilized through delocalization across the α,β-unsaturated system, which favors the formation of the trans-dimer over other possible configurations .
Anemonin exhibits notable biological activities, particularly anti-inflammatory and anti-pigmentation effects. It has been shown to inhibit melanin production in human melanocytes by downregulating the expression of key proteins such as tyrosinase and microphthalmia-associated transcription factor (MITF) . Additionally, studies have demonstrated its potential in treating conditions like ulcerative colitis and arthritis due to its ability to inhibit nitric oxide production in activated macrophages .
The compound also shows promise as a selective inhibitor of inducible nitric oxide synthase (iNOS), making it a candidate for therapeutic applications in inflammatory diseases . Its mild cytotoxicity profile suggests it may be suitable for use in cosmetic formulations aimed at skin depigmentation .
The synthesis of anemonin primarily involves the photochemical dimerization of protoanemonin. This reaction can be facilitated by exposing protoanemonin to ultraviolet light, which significantly increases the yield compared to reactions conducted without light . Additionally, enzymatic methods involving β-glucosidase can convert ranunculin into protoanemonin, which then dimerizes to form anemonin.
In laboratory settings, various synthetic routes have been explored for producing anemonin analogs or derivatives that may enhance its biological activity or improve yield during extraction from natural sources.
Anemonin has several potential applications across different fields:
- Pharmaceuticals: Due to its anti-inflammatory properties, anemonin could be developed into treatments for inflammatory diseases such as arthritis and ulcerative colitis.
- Cosmetics: Its ability to inhibit melanin synthesis makes it a candidate for skin-lightening products aimed at reducing hyperpigmentation.
- Agriculture: As a natural pesticide, it could serve as a biopesticide due to its toxic effects on certain herbivores.
Research indicates that anemonin interacts with various biological pathways. For instance, it inhibits the transcription of genes involved in melanin synthesis, effectively reducing pigmentation in human skin cells . Furthermore, it has been shown to modulate inflammatory responses by inhibiting nitric oxide production in macrophages activated by lipopolysaccharides (LPS) . These interactions highlight its potential as both a therapeutic agent and a cosmetic ingredient.
Anemonin shares structural and functional similarities with several other compounds derived from plants in the Ranunculaceae family. Some notable similar compounds include:
Comparison TableCompound Structure Type Biological Activity Unique Features Anemonin Tri-spirocyclic dibutenolide Anti-inflammatory, anti-pigmentation Dimerization product of protoanemonin Protoanemonin Butenolide Toxicity Precursor to anemonin Ranunculin Glucoside Defensive mechanism Converts to protoanemonin Benzylisoquinoline Alkaloids Alkaloid Varied pharmacological effects Diverse structures with different activities
| Compound | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| Anemonin | Tri-spirocyclic dibutenolide | Anti-inflammatory, anti-pigmentation | Dimerization product of protoanemonin |
| Protoanemonin | Butenolide | Toxicity | Precursor to anemonin |
| Ranunculin | Glucoside | Defensive mechanism | Converts to protoanemonin |
| Benzylisoquinoline Alkaloids | Alkaloid | Varied pharmacological effects | Diverse structures with different activities |
Anemonin's unique combination of anti-inflammatory and skin-lightening properties sets it apart from these similar compounds, making it a valuable candidate for further research and development in both medicinal and cosmetic applications.
XLogP3
Other CAS
Wikipedia
Anemonin








